![molecular formula C17H17ClN2O B4286626 N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4286626.png)
N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
Overview
Description
N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain kinases, which are enzymes that play a key role in cell signaling and proliferation. By inhibiting these kinases, N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea may be able to slow down or prevent the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, including JAK2, which is involved in the development of myeloproliferative neoplasms. It has also been shown to have antifungal and antibacterial activity, suggesting potential applications in the treatment of fungal and bacterial infections.
Advantages and Limitations for Lab Experiments
N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent kinase inhibitory activity. However, it also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been fully investigated.
Future Directions
There are several future directions for research on N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea. One direction is to continue investigating its potential as a kinase inhibitor and as a potential anticancer agent. Another direction is to investigate its potential as an antifungal and antibacterial agent. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity and side effects.
In conclusion, N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is a chemical compound with potential applications in scientific research. It can be synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects. While it has several advantages for lab experiments, further research is needed to fully understand its potential as a kinase inhibitor, anticancer agent, and antifungal and antibacterial agent.
Scientific Research Applications
N-(2-chlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a kinase inhibitor and as a potential anticancer agent. It has also been shown to have antifungal and antibacterial activity.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-16-7-2-1-4-14(16)11-19-17(21)20-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-10H,3,5-6,11H2,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJJNJNAGPRZJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-3-(2,3-dihydro-1H-inden-5-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.